REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[c:4]1[cH:5][c:6]2[c:15]([cH:16][cH:17]1)[S:14][c:13]1[c:8]([cH:9][cH:10][cH:11][cH:12]1)[NH:7]2.[CH3:18][C:19]([Cl:20])=[O:21].[CH3:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1>>[C:1]([CH3:2])(=[O:3])[c:4]1[cH:5][c:6]2[c:15]([cH:16][cH:17]1)[S:14][c:13]1[c:8]([cH:9][cH:10][cH:11][cH:12]1)[N:7]2[C:19]([CH3:18])=[O:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc2c(c1)Nc1ccccc1S2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Type
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product
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Smiles
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CC(=O)c1ccc2c(c1)N(C(C)=O)c1ccccc1S2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |